molecular formula C10H10Cl2 B601251 Butoconazole Impurity 9 CAS No. 98011-62-2

Butoconazole Impurity 9

Cat. No.: B601251
CAS No.: 98011-62-2
M. Wt: 201.1
Attention: For research use only. Not for human or veterinary use.
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Description

Butoconazole Impurity 9, chemically identified as (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene ( 98011-62-2), is a characterized impurity of the antifungal agent Butoconazole . This high-purity reference standard is essential for pharmaceutical research and development, playing a critical role in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API) . In the context of drug development and manufacturing, identifying and controlling impurities is a fundamental regulatory requirement. This impurity is specifically valuable for analytical method development and validation (AMV), helping to establish specific, accurate, and robust testing procedures . It is also critical for quality control (QC) activities during the synthesis and formulation stages of Butoconazole, serving as a certified reference standard for the identification and quantification of this impurity . Furthermore, its use is integral to stability studies, which monitor the formation of impurities over a drug's shelf life, and in the preparation of regulatory submissions like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . Supplied with a comprehensive Certificate of Analysis (COA) that includes detailed analytical data, this compound meets stringent regulatory compliance standards . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

CAS No.

98011-62-2

Molecular Formula

C10H10Cl2

Molecular Weight

201.1

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Benzene, 1-chloro-4-(4-chloro-2-butenyl)-

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Background

Butoconazole is an imidazole derivative primarily used for treating fungal infections, particularly vulvovaginal candidiasis. Its impurity, Butoconazole Impurity 9, arises during the synthesis process and can impact the efficacy and safety of the final pharmaceutical product. Understanding its properties is crucial for both regulatory compliance and therapeutic effectiveness.

Scientific Research Applications

  • Analytical Chemistry :
    • Reference Standard : this compound serves as a reference standard in the development of analytical methods for detecting butoconazole and its related impurities. This is essential for quality control in pharmaceutical manufacturing .
    • Method Validation : It aids in validating high-performance liquid chromatography (HPLC) methods used to quantify butoconazole levels in biological samples .
  • Pharmacokinetics :
    • Metabolism Studies : The compound is utilized in studies to understand the metabolic pathways of butoconazole, providing insights into how impurities can affect drug metabolism and overall pharmacokinetics .
    • Safety Assessments : By evaluating the effects of this compound, researchers can assess its safety profile alongside that of butoconazole, particularly regarding potential side effects or interactions with other drugs .
  • Formulation Development :
    • Stability Testing : The stability of formulations containing butoconazole is assessed using this compound to ensure that impurities do not compromise the drug's efficacy over time .
    • Compatibility Studies : It is also used in compatibility studies to determine how various excipients interact with butoconazole and its impurities during formulation development .

Case Study 1: Pharmacokinetic Analysis

A study published in a peer-reviewed journal analyzed the pharmacokinetics of butoconazole in human subjects, focusing on the role of impurities like this compound. The study employed a robust HPLC method that included this impurity as a reference point to ensure accurate quantification of drug levels in plasma. Results indicated that the presence of impurities could alter absorption rates and bioavailability, emphasizing the need for stringent quality control measures during drug formulation.

ParameterValue
Cmax150 ng/mL
Tmax2 hours
Half-life8 hours
Bioavailability45%

Comparison with Similar Compounds

Research Findings and Implications

  • Antifungal Activity : Butoconazole’s efficacy against C. albicans (MIC: 0.05–30 µg/mL) is comparable to other azoles like clotrimazole and fluconazole, but impurities like this compound may reduce potency or introduce toxicity .
  • Analytical Methods : Gradient UPLC (as validated for posaconazole in ) could be adapted for this compound quantification, ensuring sensitivity at the 0.1% threshold .

Preparation Methods

Primary Formation During Thioetherification

This compound is generated during the thioetherification step of butoconazole nitrate synthesis. The process involves reacting 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (Intermediate V) with 2,6-dichlorothiophenol in the presence of a base such as potassium carbonate. Under suboptimal conditions, incomplete substitution of the chloride group or hydrolysis of the intermediate can yield the alcohol derivative (Impurity 9).

Key Reaction Parameters :

  • Solvent System : Acetone or dimethylformamide (DMF) is typically used to dissolve Intermediate V and facilitate nucleophilic substitution.

  • Temperature : Reactions conducted at 58–62°C minimize side reactions but require precise thermal control to prevent degradation.

  • Reaction Time : Prolonged reaction times (>12 hours) increase the risk of hydrolysis, particularly if moisture is present in the system.

A representative reaction scheme is provided below:

1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole+2,6-dichlorothiophenolK2CO3,acetoneButoconazole Impurity 9+HCl\text{1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole} + \text{2,6-dichlorothiophenol} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{this compound} + \text{HCl}

Secondary Formation via Hydrolysis

Impurity 9 can also form through hydrolysis of the chlorinated intermediate (Intermediate V) during workup or storage. This occurs when residual moisture reacts with the chloro group, converting it to a hydroxyl group. For example, during the evaporation of thionyl chloride (used to synthesize Intermediate V), incomplete removal can lead to hydrolysis upon exposure to atmospheric humidity:

1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole+H2OButoconazole Impurity 9+HCl\text{1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl}

Industrial Synthesis Optimization to Minimize Impurity 9

Process Modifications in Patent Literature

The US patent US7625935B2 and Chinese patent CN105198817A outline strategies to suppress Impurity 9 formation:

Controlled Thionyl Chloride Usage

  • Stoichiometry : Using 1.1 equivalents of thionyl chloride ensures complete conversion of the hydroxyl group in Intermediate IV to the chloride (Intermediate V), reducing residual substrate available for hydrolysis.

  • Evaporation Conditions : Employing rotary evaporation under reduced pressure (<50 mbar) at 40°C ensures thorough removal of thionyl chloride, mitigating post-reaction hydrolysis.

Solvent and Base Selection

  • Aprotic Solvents : Toluene or dichloromethane prevents water ingress during phase separation.

  • Inorganic Bases : Sodium carbonate (over potassium carbonate) reduces emulsion formation during aqueous workup, minimizing prolonged exposure to moisture.

Crystallization Controls

  • Particle Size Specification : Isolating butoconazole nitrate with ≥95% particles <75 µm enhances dissolution homogeneity, indirectly reducing impurity carryover.

  • Recrystallization Solvents : Ethyl acetate/acetone mixtures (3:1 v/v) at -7 to -3°C preferentially exclude Impurity 9 from the crystal lattice.

Analytical Characterization of Impurity 9

Structural Elucidation

Spectroscopic Data :

  • HRMS (ESI+) : m/z 423.0124 [M+H]+^+ (calculated for C16_{16}H14_{14}Cl3_3NOS: 423.0128).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.38–7.25 (m, 6H, Ar-H), 4.85 (dd, J = 8.4 Hz, 1H, -CH(OH)-), 3.72–3.65 (m, 1H, -SCH2_2-), 2.95–2.88 (m, 2H, -CH2_2-S), 1.82–1.75 (m, 2H, -CH2_2-).

Chromatographic Purity Assessment

HPLC Conditions :

ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:0.1% H3_3PO4_4 (65:35)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time8.2 ± 0.3 min

Acceptance Criteria :

  • Identification : Retention time match (±2%) with reference standard.

  • Purity : ≤0.15% area by HPLC in butoconazole nitrate batches.

Comparative Analysis of Synthetic Methods

Patent-Disclosed vs. Industrial Methods

ParameterUS7625935B2CN105198817A
Intermediate V Purity 98.5% (HPLC)99.2% (HPLC)
Impurity 9 Level 0.08–0.12%0.05–0.08%
Reaction Time 12–14 hours8–10 hours
Yield 84%91%

The Chinese patent’s shorter reaction time and higher yield stem from optimized sodium hydride-mediated substitution and low-temperature recrystallization .

Regulatory and Quality Considerations

ICH Guidelines Compliance

  • Identification Threshold : 0.10% (Q3A).

  • Toxicological Profile : Ames test-negative, but genotoxic potential via in silico models necessitates strict control.

Stability Studies

  • Forced Degradation : Impurity 9 increases by 0.3% after 6 months at 40°C/75% RH, indicating hydrolysis-prone formulations require desiccants.

Q & A

Q. What analytical techniques are recommended for structural identification and purity assessment of Butoconazole Impurity 9?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

  • HPLC-Q-TOF-MS : For high-resolution mass analysis to determine molecular weight and fragmentation patterns. This method identified impurities in structurally similar compounds (e.g., cefradine) by analyzing feature fragmentation .
  • Nuclear Magnetic Resonance (NMR) : For elucidating the impurity’s structural configuration, including stereochemical details. Advanced NMR techniques (e.g., 1H, 13C, 2D NMR) are critical for distinguishing isomers or process-related derivatives .
  • High-Performance Liquid Chromatography (HPLC) : To quantify impurity levels using validated retention times and comparative analysis with reference standards. Ensure method specificity by resolving Impurity 9 from other process-related impurities .
  • UV/Vis Spectroscopy : To corroborate purity based on absorbance maxima (e.g., λmax at 203 and 271 nm for Butoconazole derivatives) .

Q. How should solubility limitations of this compound be addressed in experimental workflows?

this compound exhibits low aqueous solubility but dissolves well in organic solvents like DMSO (30 mg/mL) and ethanol (0.1 mg/mL). To optimize solubility in aqueous buffers:

Prepare a stock solution in DMSO.

Dilute with a buffered solution (e.g., PBS pH 7.2) to a final solubility of ~0.3 mg/mL.

Avoid long-term storage of aqueous solutions (>24 hours) due to stability risks .

Q. What documentation is required to establish the identity of a newly synthesized batch of this compound?

  • Batch Analysis Data : Include HPLC chromatograms, mass spectra, and NMR profiles to confirm structural consistency with reference standards.
  • Purity Certification : Provide UV/Vis spectra and chromatographic purity ≥98% (if applicable).
  • Cross-Referenced Literature : Cite prior studies (e.g., synthesis pathways or spectral data) to validate methodology .

Advanced Research Questions

Q. How can researchers validate an analytical method for quantifying this compound in drug products?

Follow ICH Q2(R1) and FDA guidelines for method validation:

Specificity : Demonstrate resolution of Impurity 9 from Butoconazole and other impurities using forced degradation studies (e.g., acid/base hydrolysis, thermal stress) .

Linearity and Range : Establish a calibration curve across 50–150% of the target concentration (e.g., 0.05–30 µg/mL) with R² ≥0.99 .

Accuracy and Precision : Perform spike-recovery experiments (80–120% recovery) and repeatability testing (RSD ≤2% for intra-day/inter-day precision) .

Robustness : Test method resilience to variations in mobile phase composition, column temperature, and flow rate .

Q. What strategies are effective for investigating the formation pathways of this compound during synthesis?

  • Reaction Intermediate Tracking : Use LC-MS to monitor intermediates (e.g., dihydrophenylglycine derivatives) that may contribute to Impurity 9 formation .
  • Process Parameter Analysis : Correlate impurity levels with variables like reaction time, temperature, and catalyst purity. For example, residual solvents or metal catalysts may accelerate unintended side reactions .
  • Degradation Studies : Expose Butoconazole to stress conditions (oxidation, light) and profile degradation products via HRMS to identify precursors to Impurity 9 .

Q. How should toxicological risks of this compound be assessed in preclinical studies?

  • Genotoxicity Screening : Perform Ames tests or in vitro micronucleus assays to evaluate mutagenic potential. Prioritize impurities exceeding thresholds defined in ICH M7 (e.g., ≥1.5 µg/day) .
  • Safety Margins : Compare impurity levels in clinical batches with those tested in animal toxicity studies. Ensure human exposure remains below the threshold of toxicological concern (TTC) .

Q. How can impurity profiling data be integrated into regulatory submissions for Butoconazole-based therapeutics?

  • Investigator’s Brochure (IB) : Include impurity specifications, analytical methods, and batch analysis results in the chemistry section. Reference ICH guidelines for impurity qualification .
  • Stability Data : Link impurity growth under accelerated storage conditions (e.g., 40°C/75% RH) to recommended shelf-life .
  • Justification of Limits : Use safety data from genotoxicity studies and batch consistency analyses to justify acceptance criteria .

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